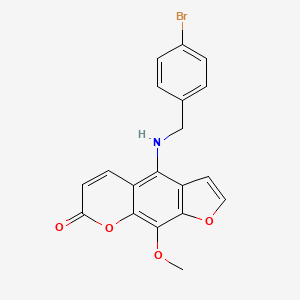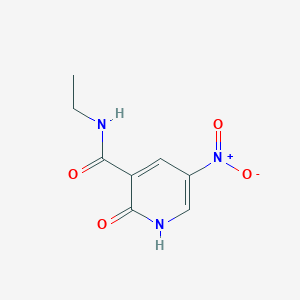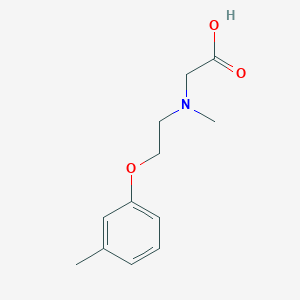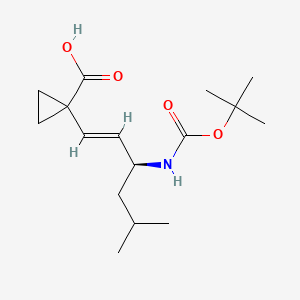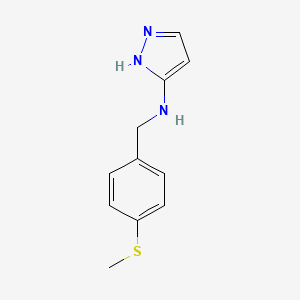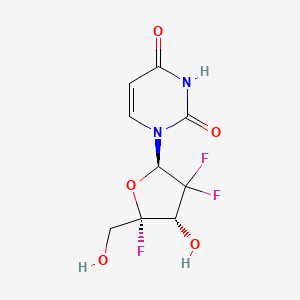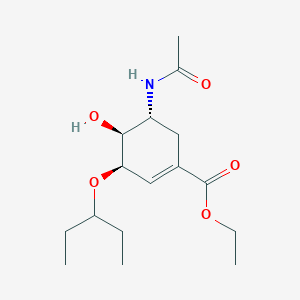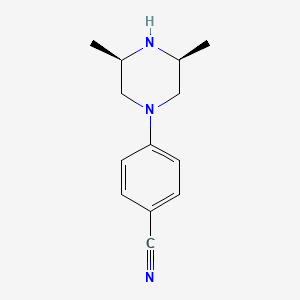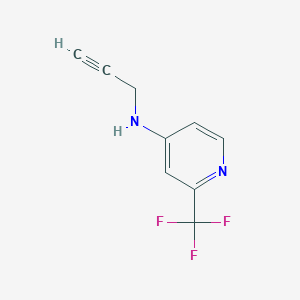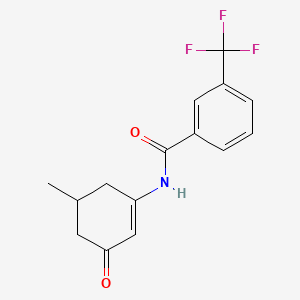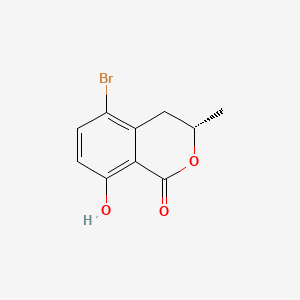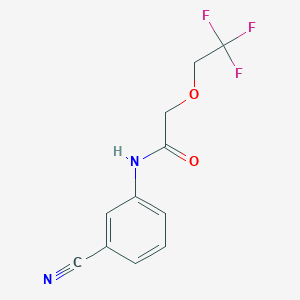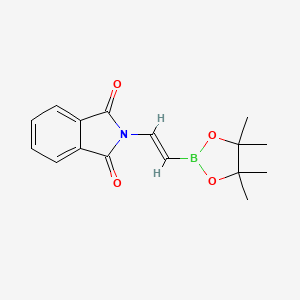
(E)-2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)isoindoline-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)isoindoline-1,3-dione is a complex organic compound that features a boron-containing dioxaborolane group and an isoindoline-1,3-dione moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)isoindoline-1,3-dione typically involves the following steps:
Formation of the Isoindoline-1,3-dione Core: This can be achieved through the cyclization of phthalic anhydride with an appropriate amine.
Introduction of the Vinyl Group: The vinyl group can be introduced via a Heck reaction, where a halogenated isoindoline-1,3-dione reacts with an alkene in the presence of a palladium catalyst.
Attachment of the Dioxaborolane Group: The final step involves the coupling of the vinyl group with a dioxaborolane derivative, often using a Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
(E)-2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary widely but may include the use of strong acids or bases, as well as specific catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
科学的研究の応用
Chemistry
In chemistry, (E)-2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)isoindoline-1,3-dione is used as a building block for the synthesis of more complex molecules. Its boron-containing group makes it particularly useful in Suzuki-Miyaura cross-coupling reactions.
Biology and Medicine
In biological and medical research, this compound may be investigated for its potential as a drug candidate or as a probe for studying biological processes. Its unique structure could interact with specific biological targets, leading to new therapeutic applications.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or advanced composites. Its structural properties might impart desirable characteristics, such as increased strength or flexibility.
作用機序
The mechanism by which (E)-2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)isoindoline-1,3-dione exerts its effects depends on its specific application. In chemical reactions, the boron atom in the dioxaborolane group can act as a Lewis acid, facilitating various transformations. In biological systems, the compound might interact with enzymes or receptors, modulating their activity.
類似化合物との比較
Similar Compounds
- (E)-2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzene
- (E)-2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)pyridine
Uniqueness
Compared to similar compounds, (E)-2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)isoindoline-1,3-dione stands out due to its isoindoline-1,3-dione core, which can impart unique electronic and steric properties. This makes it particularly valuable in applications where these characteristics are advantageous.
特性
分子式 |
C16H18BNO4 |
|---|---|
分子量 |
299.1 g/mol |
IUPAC名 |
2-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]isoindole-1,3-dione |
InChI |
InChI=1S/C16H18BNO4/c1-15(2)16(3,4)22-17(21-15)9-10-18-13(19)11-7-5-6-8-12(11)14(18)20/h5-10H,1-4H3/b10-9+ |
InChIキー |
BWYMUABMUXTXGT-MDZDMXLPSA-N |
異性体SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/N2C(=O)C3=CC=CC=C3C2=O |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CN2C(=O)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


